N6-(4-Hydroxybenzyl)-adenosine
Overview
Description
Para-topolin riboside is a type of aromatic cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of para-topolin, which is known for its neuroprotective properties . Para-topolin riboside has been studied mainly in connection with its potential therapeutic applications, particularly in neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-topolin riboside typically involves the condensation of para-topolin with ribose. This reaction is carried out under alkaline conditions using sodium bicarbonate as a base . The process involves the nucleophilic substitution of the hydroxyl group on the ribose with the amino group on the para-topolin molecule.
Industrial Production Methods: Industrial production of para-topolin riboside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Para-topolin riboside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Para-topolin and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Para-topolin riboside has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cytokinin activity.
Biology: Studied for its role in cell division and growth in plants.
Industry: Used in plant tissue culture and micropropagation techniques.
Mechanism of Action
Para-topolin riboside exerts its effects through its interaction with cytokinin receptors. It binds to these receptors, triggering a signal transduction cascade that leads to various cellular responses. In plants, this includes promoting cell division and growth. In mammals, it has been shown to have neuroprotective effects by inhibiting apoptosis and promoting cell survival .
Comparison with Similar Compounds
Meta-topolin riboside: Another aromatic cytokinin with similar properties but differing in the position of the hydroxyl group.
Ortho-topolin riboside: Similar to para-topolin riboside but with the hydroxyl group in the ortho position.
Kinetin riboside: A well-known cytokinin with similar biological activities
Uniqueness: Para-topolin riboside is unique due to its specific neuroprotective properties, which are not as pronounced in other similar compounds. Its ability to inhibit apoptosis and promote cell survival makes it a promising candidate for therapeutic applications in neurology .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIXKXYLBAZND-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440568 | |
Record name | N6-(4-Hydroxybenzyl)-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110505-75-4 | |
Record name | N6-(4-Hydroxybenzyl)-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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